molecular formula C10H16O B14386725 (1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one CAS No. 90025-58-4

(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one

Cat. No.: B14386725
CAS No.: 90025-58-4
M. Wt: 152.23 g/mol
InChI Key: CUHBLBRSGYCTMT-JAMMHHFISA-N
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Description

(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of bicyclic ketones and to develop new synthetic methodologies.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets. The rigid bicyclic structure can influence its binding affinity and specificity towards enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Camphor: Another bicyclic ketone with a similar structure but different functional groups.

    Borneol: A bicyclic alcohol that shares some structural similarities with (1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the dimethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural modifications on chemical and biological properties.

Properties

CAS No.

90025-58-4

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S)-4,4-dimethylbicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H16O/c1-10(2)6-9(11)7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3/t7-,8?/m0/s1

InChI Key

CUHBLBRSGYCTMT-JAMMHHFISA-N

Isomeric SMILES

CC1(CC(=O)[C@H]2CCC1C2)C

Canonical SMILES

CC1(CC(=O)C2CCC1C2)C

Origin of Product

United States

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